Chiauranib
Description
Overview of Multi-target Kinase Inhibitors in Preclinical Oncology
Multi-target kinase inhibitors (MTKIs) represent a significant approach in preclinical oncology due to the complex and heterogeneous nature of cancer. Tumorigenesis involves multiple distinct and complementary capabilities, and the tumor microenvironment adds further complexity to tumor expansion nih.gov. Unlike single-target inhibitors, which may face limitations due to the ability of tumors to utilize alternative signaling pathways, MTKIs are designed to influence several key signal pathways simultaneously nih.gov. This multi-pronged approach can potentially overcome resistance mechanisms associated with single-target inhibition and achieve a more effective therapeutic outcome nih.govnih.govresearchgate.net. Preclinical studies with various MTKIs have demonstrated antitumor activity against a wide range of cancer cells and in vivo models, sometimes exhibiting synergy when combined with other agents nih.govtandfonline.com.
Rationale for Targeting Angiogenesis, Mitosis, and Tumor Microenvironment in Preclinical Models
The rationale for targeting angiogenesis, mitosis, and the tumor microenvironment in preclinical cancer models stems from their critical roles in tumor growth, progression, and metastasis. Angiogenesis, the formation of new blood vessels, is essential for solid tumors to grow beyond a minimal size and is crucial for invasion and metastatic dissemination scienceopen.comnih.gov. Targeting angiogenesis aims to starve the tumor of nutrients and oxygen scienceopen.com. Mitosis, the process of cell division, is dysregulated in cancer, leading to uncontrolled proliferation researchgate.net. Inhibiting key kinases involved in mitosis can block cancer cell division and induce cell cycle arrest or apoptosis researchgate.netresearchgate.net. The tumor microenvironment, a complex ecosystem comprising tumor cells, stromal cells, extracellular matrix, and secreted factors, plays a critical role in supporting tumor growth, invasion, and modulating the immune response nih.govfrontiersin.org. Targeting components of the tumor microenvironment, such as cancer-associated fibroblasts or immunosuppressive cells, can hinder tumor progression and enhance anti-tumor immunity nih.govpatsnap.com. By simultaneously targeting pathways involved in angiogenesis, mitosis, and the tumor microenvironment, MTKIs like Chiauranib (B612102) aim to exert a comprehensive anti-tumor effect by disrupting multiple processes essential for tumor survival and growth patsnap.combolderscience.comveeva.com.
Historical Context of this compound Discovery and Early Development
This compound was independently designed and developed by Chipscreen Biosciences patsnap.com. It emerged from research focused on identifying novel molecular entities with global patent protection patsnap.com. Early preclinical studies demonstrated that this compound is a potent inhibitor of several kinases, including those involved in angiogenesis (VEGFR1, VEGFR2, VEGFR3, PDGFRα, and c-Kit), mitosis (Aurora B), and chronic inflammation (CSF-1R) wikipedia.orgnih.govnih.govcenmed.comtargetmol.commedchemexpress.com. These studies showed high selectivity and potency in inhibiting these targets at single-digit nanomolar concentrations nih.govtargetmol.commedchemexpress.com. Preclinical investigations verified the target inhibition and effects on corresponding biological pathways in vivo nih.gov. This compound demonstrated broad activity against human tumor xenograft models derived from various cancers, including colon, lung, liver, and stomach cancers nih.gov. The promising preclinical antitumor activity provided the basis for advancing this compound into clinical trials nih.gov. Chipscreen Biosciences utilizes an integrated drug discovery and early evaluation platform based on chemical genomics, which has been instrumental in developing novel drug candidates like this compound prnewswire.comchipscreenusa.comchipscreen.com.
Detailed Research Findings:
Preclinical studies have investigated the effects of this compound in various cancer models. For instance, in transformed follicular lymphoma (t-FL) cells, this compound inhibited cell proliferation, increased apoptosis, and induced cell cycle arrest in the G2/M phase nih.govresearchgate.net. Mechanistically, it was found to inhibit the MEK/ERK/STAT3 signaling pathway by reducing the phosphorylation level of VEGFR2 nih.govresearchgate.net. In xenograft models of t-FL, this compound exhibited lethal effects nih.govresearchgate.net.
This compound has shown potent inhibition of angiogenesis-related kinases (VEGFR1, VEGFR2, VEGFR3, PDGFRα, and c-Kit), the mitosis-related kinase Aurora B, and the chronic inflammation-related kinase CSF-1R, with IC50 values in the range of 1-9 nM cenmed.comtargetmol.commedchemexpress.com.
In HUVEC and PDGFRβ overexpressed NIH3T3 cells, this compound suppressed VEGFR/PDGFR phosphorylation, inhibited ligand-dependent cell proliferation and capillary tube formation, and prevented vasculature formation in tumor tissues targetmol.commedchemexpress.com.
This compound has also been shown to induce G2/M cell cycle arrest and suppress cell proliferation in tumor tissues through the inhibition of Aurora B-mediated H3 phosphorylation medchemexpress.com.
Furthermore, this compound inhibits CSF-1R phosphorylation, leading to the suppression of ligand-stimulated monocyte-to-macrophage differentiation and a reduction of CSF-1R+ cells in tumor tissues medchemexpress.com.
In human tumor xenograft models, treatment with this compound at well-tolerated oral doses induced remarkable regression or complete inhibition of tumor growth, demonstrating broad and potent in vivo anti-tumor activities medchemexpress.com.
Interactive Data Tables:
While specific raw data tables from preclinical studies (e.g., detailed IC50 values for a panel of kinases, proliferation data across different cell lines, tumor volume measurements in xenograft models) were mentioned in the search results as being present in the source articles, they are not directly available in a format suitable for creating interactive tables here. However, a summary of key inhibition data can be presented.
Table 1: In Vitro Kinase Inhibition Profile of this compound (Summary of Potency)
| Target Kinase | IC50 Range (nM) |
| VEGFR1 | 1-9 |
| VEGFR2 | 1-9 |
| VEGFR3 | 1-9 |
| PDGFRα | 1-9 |
| c-Kit | 1-9 |
| Aurora B | 1-9 |
| CSF-1R | 1-9 |
Note: This table summarizes the reported single-digit nanomolar IC50 range for the primary targets of this compound based on preclinical data. nih.govcenmed.comtargetmol.commedchemexpress.com
Table 2: Preclinical Antitumor Activity of this compound in Xenograft Models (Summary)
| Cancer Type (Xenograft Model) | Observed Effect | Source |
| Transformed Follicular Lymphoma | Lethal effects, inhibited tumor growth | nih.govresearchgate.net |
| Colon Cancer | Broad activity, tumor growth inhibition | nih.gov |
| Lung Cancer | Broad activity, tumor growth inhibition | nih.gov |
| Liver Cancer | Broad activity, tumor growth inhibition | nih.gov |
| Stomach Cancer | Broad activity, tumor growth inhibition | nih.gov |
| Various human tumor xenografts | Remarkable regression or complete inhibition of tumor growth | medchemexpress.com |
Properties
Molecular Formula |
C30H30Cl2F2N2O8S |
|---|---|
Appearance |
white solid powder |
Synonyms |
Chiauranib; CS2164; CS-2164; CS 2164.; NONE |
Origin of Product |
United States |
Preclinical Discovery and Development of Chiauranib
Genesis of Chiauranib (B612102) as a Novel Molecular Entity by Chipscreen Biosciences
Initial Research and Development Milestones
Initial research and development of this compound focused on its potential as a multi-target inhibitor. Preclinical studies were conducted to verify target inhibition and the effects on corresponding biological pathways in vivo. nih.gov These studies demonstrated that this compound inhibits angiogenesis-related kinases (VEGFR1, VEGFR2, VEGFR3, PDGFRα, and c-Kit), the mitosis-related kinase Aurora B, and the chronic inflammation-related kinase CSF-1R. biospace.comnih.govmedchemexpress.com The compound showed high selectivity and potency against these targets, with IC50 values typically in the single-digit nanomolar range, while exhibiting minimal activity against off-target non-receptor kinases, proteins, GPCRs, and ion channels. nih.gov
Early preclinical findings indicated broad activity against various human tumor xenograft models, including those derived from colon, lung, liver, and stomach cancers. nih.gov For instance, studies showed this compound's ability to inhibit cell proliferation and induce apoptosis in KRAS wild-type colorectal cancer cells by triggering ROS production via activation of the p53 signaling pathway. patsnap.come-century.us In transformed follicular lymphoma (t-FL) cells, this compound inhibited cell proliferation, increased apoptosis, and induced cell cycle arrest, demonstrating lethal effects in a xenograft model. nih.govresearchgate.netashpublications.org Mechanistically, this was shown to involve the suppression of VEGFR2 phosphorylation and the downstream MEK/ERK/STAT3 signaling cascade. nih.govresearchgate.net
These promising preclinical results supported the progression of this compound into clinical trials. nih.gov
Preclinical Screening and Lead Optimization Methodologies
Chipscreen Biosciences employs an integrated drug discovery and early evaluation system based on chemical genomics for preclinical screening and lead optimization. novogene.comchipscreen.com This platform combines 'omics' techniques, molecular pathology data, medicinal chemistry data, and an integrated data analysis system to predict and evaluate the potential molecular pharmacology and toxicology of new chemical entities. chipscreen.comchipscreen.com This approach supports the identification and continuous structural optimization of lead compounds. chipscreen.comchipscreen.com
Preclinical screening methodologies for this compound involved evaluating its inhibitory activity against a range of kinases. The high selectivity and potency observed against targets like Aurora B, VEGFRs, PDGFRα, c-Kit, and CSF-1R were key findings from these screenings. nih.govmedchemexpress.com
Lead optimization involved iterative evaluation of lead compounds and their analogs to enhance potency and other desirable characteristics. researchgate.net Both in vitro and in vivo studies were conducted to identify and rank candidates with the highest potential for development into a therapeutic agent. researchgate.net For this compound, preclinical studies included assessments of its effects on cell proliferation, apoptosis, cell cycle progression, and angiogenesis in various cancer cell lines and xenograft models. medchemexpress.come-century.usnih.govresearchgate.netashpublications.org For example, studies in t-FL cells utilized methods such as CCK-8 assays, EdU staining, flow cytometry, and transwell assays to determine cytotoxicity, proliferation inhibition, apoptosis induction, and effects on cell cycle and migration. researchgate.netashpublications.org In vivo efficacy was evaluated using xenograft mouse models. medchemexpress.come-century.usnih.govresearchgate.net
The preclinical studies confirmed that this compound exhibits broad and potent in vivo anti-tumor activities at well-tolerated oral doses in several human tumor xenograft models, inducing remarkable regression or complete inhibition of tumor growth. medchemexpress.come-century.us
Key Preclinical Findings for this compound
| Target Kinases Inhibited | IC50 Range (nM) | Observed Preclinical Effects | Relevant Cancer Models Studied |
| Aurora B, VEGFR1, VEGFR2, VEGFR3, PDGFRα, c-Kit, CSF-1R | 1-9 | Inhibition of tumor angiogenesis, inhibition of tumor cell mitosis, modulation of tumor microenvironment. biospace.comgoogle.comnih.govmedchemexpress.com | Various solid tumors, Lymphoma nih.govnih.govashpublications.org |
| Aurora B | - | Induction of G2/M cell cycle arrest, suppression of cell proliferation via inhibition of Aurora B-mediated H3 phosphorylation. medchemexpress.com | Tumor tissues medchemexpress.com |
| VEGFR/PDGFR | - | Suppression of phosphorylation, inhibition of ligand-dependent cell proliferation and capillary tube formation, prevention of vasculature formation. medchemexpress.com | HUVEC, NIH3T3 cells, Tumor tissues medchemexpress.com |
| CSF-1R | - | Inhibition of phosphorylation, suppression of ligand-stimulated monocyte-to-macrophage differentiation, reduction of CSF-1R+ cells. medchemexpress.com | Tumor tissues medchemexpress.com |
| VEGFR2 | - | Suppression of phosphorylation, inhibition of MEK/ERK/STAT3 signaling cascade, anti-t-FL effect. nih.govresearchgate.net | Transformed Follicular Lymphoma nih.govresearchgate.net |
| - | - | Inhibition of cell proliferation, induction of apoptosis, increased ROS production via p53 pathway activation. patsnap.come-century.us | KRAS wild-type Colorectal Cancer patsnap.come-century.us |
| - | - | Induction of AIF-dependent apoptosis. patsnap.com | NKTL cells patsnap.com |
Table: Summary of Key Preclinical Findings for this compound
Molecular Mechanisms of Action of Chiauranib
Primary Kinase Target Engagement and Inhibition Profile
Chiauranib's primary kinase targets include those involved in tumor angiogenesis, cell division, and the regulation of the tumor inflammatory microenvironment. google.comveeva.combiospace.com
Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases (VEGFR1, VEGFR2, VEGFR3)
This compound (B612102) is a potent inhibitor of VEGFR kinases, including VEGFR1 (Flt-1), VEGFR2 (KDR/Flk-1), and VEGFR3 (Flt-4). medchemexpress.comtargetmol.commedchemexpress.com Inhibition of these receptors is a key mechanism by which this compound targets tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. patsnap.combiospace.comchipscreen.com By suppressing VEGFR phosphorylation, this compound inhibits ligand-dependent cell proliferation and capillary tube formation in endothelial cells, thereby preventing vasculature formation in tumor tissues. medchemexpress.comtargetmol.com Preclinical studies have shown that this compound can suppress the phosphorylation level of VEGFR2, which in turn inhibits downstream signaling pathways such as ERK/STAT3, contributing to decreased cell proliferation, increased apoptosis, and reduced angiogenesis in certain cancer types. ashpublications.orgmdpi.com
Reported IC50 values for VEGFR kinases are in the low nanomolar range:
| Target | IC50 (nM) |
| VEGFR1 | 8 medchemexpress.com |
| VEGFR2 | 7 medchemexpress.com |
| VEGFR3 | 9 medchemexpress.com |
Platelet-Derived Growth Factor Receptor Alpha (PDGFRα)
PDGFRα is another angiogenesis-related kinase targeted by this compound. nih.govtargetmol.comtargetmol.com Inhibition of PDGFRα contributes to the anti-angiogenic effects of this compound and its impact on tumor stromal cells. This compound has demonstrated potent inhibitory activity against PDGFRα. medchemexpress.comcenmed.commedchemexpress.com
The reported IC50 value for PDGFRα is:
| Target | IC50 (nM) |
| PDGFRα | 1 medchemexpress.com |
c-Kit Proto-Oncogene, Receptor Tyrosine Kinase
This compound also targets c-Kit, a receptor tyrosine kinase involved in various cellular processes, including cell proliferation, survival, and migration, and is often mutated or overexpressed in certain cancers. nih.govtargetmol.commedchemexpress.com Inhibition of c-Kit by this compound contributes to its broad-spectrum anti-tumor activity. chipscreen.com
The reported IC50 value for c-Kit is:
| Target | IC50 (nM) |
| c-Kit | 4 medchemexpress.com |
Aurora B Kinase (AURKB)
A unique aspect of this compound's mechanism is its potent inhibition of Aurora B kinase, a key regulator of mitosis. patsnap.comgoogle.commdpi.com Aurora B is a component of the chromosomal passenger complex (CPC) and plays a critical role in chromosome alignment and segregation during cell division. mdpi.com By inhibiting Aurora B, this compound induces G2/M cell cycle arrest and suppresses tumor cell proliferation. probechem.commedchemexpress.com This inhibition of mitosis is distinct from the mechanism of conventional VEGFR-targeted inhibitors and contributes to this compound's potential effects in reducing genome instability and inhibiting tumor cell metastasis. google.com Inhibition of Aurora B-mediated H3 phosphorylation is a marker of this activity. probechem.commedchemexpress.com
The reported IC50 value for Aurora B is:
| Target | IC50 (nM) |
| Aurora B | 9 medchemexpress.com |
Colony-Stimulating Factor 1 Receptor (CSF-1R)
This compound inhibits CSF-1R, a receptor tyrosine kinase that plays a crucial role in the differentiation, proliferation, and survival of macrophages and other myeloid cells. patsnap.comspringermedizin.deresearchgate.net By blocking the CSF-1R pathway, this compound can reduce the infiltration and activity of immunosuppressive cells in the tumor microenvironment, thereby potentially enhancing anti-tumor immune responses. patsnap.combiospace.comnih.gov Inhibition of CSF-1R phosphorylation leads to the suppression of ligand-stimulated monocyte-to-macrophage differentiation and reduces the presence of CSF-1R+ cells in tumor tissues. probechem.commedchemexpress.com
The reported IC50 value for CSF-1R is:
| Target | IC50 (nM) |
| CSF-1R | 7 medchemexpress.com |
Discoidin Domain Receptor 1 (DDR1)
This compound has also been reported to block the DDR1 pathway. patsnap.combiospace.com DDR1 is a receptor tyrosine kinase activated by collagen, and it is involved in cell adhesion, migration, and proliferation, and has been implicated in various cancers and fibrotic diseases. researchgate.net Inhibition of DDR1 by this compound may contribute to its effects on the tumor microenvironment and potential anti-fibrotic activities. patsnap.com
Downstream Signaling Pathway Modulation
This compound's inhibitory activity on key kinases leads to the perturbation of several downstream signaling cascades critical for tumor growth and survival.
MEK/ERK/STAT3 Signaling Axis Perturbation
Preclinical studies have demonstrated that this compound inhibits the MEK/ERK/STAT3 signaling pathway, particularly in transformed follicular lymphoma (t-FL) cells. This inhibition is mediated by the suppression of VEGFR2 phosphorylation. researchgate.netmdpi.comnih.gov By reducing the phosphorylation levels of VEGFR2, this compound effectively inhibits the downstream MEK/ERK/STAT3 cascade. researchgate.netmdpi.comnih.gov This pathway is closely related to the inhibitory effects of this compound, ultimately leading to decreased cell proliferation, increased apoptosis, slowed migration, and reduced angiogenesis. ashpublications.org
Src/Fyn/p38 and Erk/MEK Signaling Pathway Modulation
This compound has been shown to inhibit growth and induce apoptosis in acute myeloid leukemia (AML) cells through the modulation of the Src/Fyn/p38 and Erk/MEK signaling pathways. google.comnih.gov The cytotoxicity induced by this compound in AML cells is closely associated with the inhibition of VEGFR2 and its downstream signaling cascades, including Src/Fyn/p38 and Erk/MEK. nih.govresearchgate.net
Reactive Oxygen Species (ROS) Production and p53 Pathway Activation
This compound selectively inhibits colorectal cancer cells with wild-type KRAS by modulating reactive oxygen species (ROS) through the activation of the p53 signaling pathway. e-century.uspatsnap.comnih.gov this compound increases ROS production in KRAS wild-type colorectal cancer cells. e-century.uspatsnap.com Mechanistically, it triggers ROS production via activating the p53 signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis in these cells. e-century.usnih.gov While this compound has been reported to regulate p53 phosphorylation by inhibiting Aurora B activity, its ability to induce ROS was further investigated, revealing this link to p53 pathway activation. nih.gov
AKT-GSK3β Pathway and Calcium-Dependent m-Calpain Activation Leading to AIF Release
In extranodal NK/T-cell lymphoma (NKTL) cells, this compound induces apoptosis by triggering an AIF-dependent pathway, distinct from the traditional caspase-dependent mitochondrial apoptosis pathway. nih.govresearchgate.netresearchgate.net The release of AIF from mitochondria is attributed to the upregulation of VDAC1 by the AKT-GSK3β pathway and the subsequent activation of calcium-dependent m-calpain. patsnap.comnih.govresearchgate.netresearchgate.netdntb.gov.ua This activation promotes the cleavage of VDAC1, thereby permitting the release of AIF. nih.govresearchgate.netresearchgate.net
Cellular Process Regulation in Preclinical Models
Preclinical studies have demonstrated this compound's ability to regulate several key cellular processes critical for tumor progression.
Inhibition of Cellular Proliferation
This compound significantly suppresses cellular proliferation in various cancer cell lines and preclinical models. This has been observed in transformed follicular lymphoma (t-FL) cells, where this compound treatment significantly inhibited cell growth in a dose- and time-dependent manner. researchgate.netmdpi.comnih.govashpublications.org In acute myeloid leukemia (AML) cells, this compound significantly suppressed cell proliferation and abolished clonogenicity in a dose- and time-dependent manner. nih.gov this compound has also been shown to inhibit cell proliferation and induce apoptosis in KRAS wild-type colorectal cancer cells in a dose- and time-dependent manner. patsnap.com This inhibitory effect on proliferation is linked to its modulation of various signaling pathways and induction of cell cycle arrest. medchemexpress.comresearchgate.netmdpi.comnih.govashpublications.org
Here is a representation of some preclinical findings on the inhibition of cellular proliferation by this compound:
| Cell Line/Model | Effect on Proliferation | Associated Mechanism(s) | Reference(s) |
| Transformed Follicular Lymphoma (t-FL) cell lines (DOHH2, SU-DHL4, RL, SC-1, Karpas422) | Significant dose- and time-dependent inhibition of cell growth | Inhibition of VEGFR2/MEK/ERK/STAT3 pathway, Induction of apoptosis, Cell cycle arrest in G2/M phase | researchgate.netmdpi.comnih.govashpublications.org |
| Acute Myeloid Leukemia (AML) cell lines and primary AML cells | Significant dose- and time-dependent suppression of cell proliferation and clonogenicity | Inhibition of VEGFR2 and downstream Src/Fyn/p38 and Erk/MEK pathways, Induction of apoptosis | nih.gov |
| KRAS wild-type Colorectal Cancer (CRC) cells (SW48, CaCO2, LoVo, HCT116) | Inhibition of cell proliferation | Increased ROS production, Activation of p53 signaling pathway | e-century.uspatsnap.com |
| Extranodal NK/T-cell lymphoma (NKTL) cells | Inhibition of cell proliferation | Activation of AIF-dependent apoptosis pathway, Induction of cell cycle arrest | patsnap.comnih.govresearchgate.net |
| Human tumor xenograft models (HCT-8, SMMC-7721, MGC-803, A549) | Remarkable regression or complete inhibition of tumor growth | Multi-target inhibition (VEGFRs, PDGFRα, c-Kit, Aurora B, CSF-1R) | targetmol.commedchemexpress.commedchemexpress.comnih.gov |
This compound also induces cell cycle arrest, notably in the G2/M phase, in various cancer cell types, contributing to its antiproliferative effects. medchemexpress.comresearchgate.netmdpi.comnih.govashpublications.org This is linked to its inhibition of Aurora B, a key kinase involved in mitosis. google.comprnewswire.comtargetmol.commedchemexpress.combiospace.com Furthermore, this compound has been shown to promote apoptosis in preclinical models. researchgate.netmdpi.comnih.govashpublications.orgnih.gov
Induction of Apoptosis Pathways (e.g., AIF-Dependent Apoptosis)
This compound has been shown to induce apoptosis in various cancer cell types. Notably, in extranodal NK/T-cell lymphoma (NKTL) cells, this compound triggers apoptosis through an AIF-dependent pathway, which is distinct from the traditional cytochrome c/caspase mitochondrial apoptosis pathway patsnap.comnih.govnih.gov. Apoptosis-inducing factor (AIF) is a caspase-independent protein that, upon cellular stress, translocates from the mitochondria to the nucleus, leading to chromatin condensation and DNA fragmentation nih.govresearchgate.net. Research indicates that this compound treatment leads to the accumulation of AIF in the nucleus of NKTL cells, and knockdown of AIF significantly blocks the apoptosis induced by this compound nih.gov. The release of AIF from mitochondria is linked to the activation of calcium-dependent m-calpain, which cleaves VDAC1, a protein involved in the outer mitochondrial membrane, thereby permitting AIF release patsnap.comnih.govnih.gov. In colorectal cancer (CRC) cells with wild-type KRAS, this compound induces apoptosis by triggering reactive oxygen species (ROS) production via activation of the p53 signaling pathway patsnap.come-century.us.
Cell Cycle Progression Arrest (e.g., G2/M Phase)
This compound has been observed to induce cell cycle arrest, particularly in the G2/M phase, in various cancer cell lines, including transformed follicular lymphoma (t-FL) cells and Molt-4 cells medchemexpress.commedchemexpress.comresearchgate.netmdpi.com. This arrest prevents cancer cells from progressing through the cell cycle and proliferating. Studies have shown that this compound can induce pronounced G2/M cell cycle arrest at concentrations such as 3 μM after 24 hours of incubation medchemexpress.commedchemexpress.com. This effect is associated with the inhibition of Aurora B, a kinase crucial for mitosis, and the suppression of Aurora B-mediated H3 phosphorylation medchemexpress.commedchemexpress.comtargetmol.com.
Data on Cell Cycle Arrest:
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Source |
| DOHH2 | Various doses | 24 hours | G2/M phase arrest | researchgate.net |
| SU-DHL4 | Various doses | 24 hours | G2/M phase arrest | researchgate.net |
| RL cells | Various doses | 24 hours | G2/M phase arrest | researchgate.net |
| Molt-4 cells | 3 μM | 24 hours | Pronounced G2/M arrest | medchemexpress.commedchemexpress.com |
Suppression of Angiogenesis and Capillary Tube Formation
A key mechanism of this compound is the inhibition of tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen medchemexpress.comtargetmol.com. This compound achieves this by potently inhibiting several angiogenesis-related kinases, including VEGFR1, VEGFR2, VEGFR3, PDGFRα, and c-Kit medchemexpress.commedchemexpress.comtargetmol.com. Inhibition of VEGFR/PDGFR phosphorylation by this compound has been shown to suppress ligand-dependent cell proliferation and capillary tube formation in vitro, as well as prevent vasculature formation in tumor tissues in vivo medchemexpress.commedchemexpress.comtargetmol.com. For instance, in HUVEC (Human Umbilical Vein Endothelial Cells) and PDGFRβ overexpressed NIH3T3 cells, this compound at concentrations ranging from 0.03 to 3 μM demonstrated anti-angiogenic activities medchemexpress.comtargetmol.com.
Impact on Tumor Genome Instability and Metastasis in Preclinical Models
Compared to some conventional VEGFR targeted inhibitors, this compound possesses the unique inhibitory activity against Aurora B, a kinase critical for proper chromosome segregation during mitosis google.comnih.gov. This inhibition has the potential to reduce instability of the tumor tissue genome google.com. Furthermore, preclinical studies have indicated that this compound can inhibit tumor cell metastasis google.comresearchgate.net. While the precise mechanisms linking Aurora B inhibition and the reduction of genome instability to the suppression of metastasis by this compound require further detailed elucidation, the multi-targeted nature of this compound, affecting angiogenesis, mitosis, and the tumor microenvironment, contributes to its comprehensive anti-tumor effects observed in preclinical models google.comnih.gov. In xenograft models, this compound treatment significantly inhibited tumor growth medchemexpress.comnih.govscispace.com.
Preclinical Pharmacological Efficacy of Chiauranib
In Vitro Anti-tumor Activity in Cancer Cell Lines
Chiauranib (B612102) has demonstrated potent anti-proliferative effects across a wide range of cancer cell lines. mdpi.com Studies show that it effectively suppresses the growth and viability of hematological and solid tumor cells in a dose- and time-dependent manner. nih.govnih.gov
In transformed follicular lymphoma (t-FL), this compound strongly inhibited the proliferation of multiple t-FL cell lines, including DOHH2, SU-DHL-4, RL, SC-1, and Karpas422. nih.govashpublications.org The half-maximal inhibitory concentration (IC50) values for these cell lines decreased with longer exposure times, indicating a sustained cytotoxic effect. nih.gov For example, the IC50 values at 72 hours were consistently lower than those at 48 hours. nih.gov
Similarly, in colorectal cancer (CRC), this compound selectively inhibits cell proliferation in KRAS wild-type CRC cells (such as SW48 and Caco2) but not in KRAS mutant cells. nih.govnih.gov This inhibition was also observed to be both dose- and time-dependent. nih.govnih.gov Previous research has also indicated its lethal effects against acute myeloid leukemia (AML) by blocking VEGFR2. mdpi.comnih.gov
| Cell Line | IC50 at 48h (μM) | IC50 at 72h (μM) |
|---|---|---|
| DOHH2 | 29.23 ± 2.75 | 19.70 ± 2.01 |
| SU-DHL-4 | 34.19 ± 3.01 | 23.41 ± 2.58 |
| RL | 40.48 ± 3.55 | 28.32 ± 2.93 |
| SC-1 | 42.17 ± 3.82 | 31.95 ± 3.14 |
| Karpas422 | 50.29 ± 4.13 | 39.86 ± 3.57 |
Data sourced from a study on transformed follicular lymphoma cells. nih.gov
Beyond inhibiting proliferation, this compound induces specific cellular responses that contribute to its anti-tumor activity. A primary response is the induction of apoptosis (programmed cell death). In t-FL cell lines, treatment with this compound led to a significant increase in apoptotic cells. mdpi.comnih.govnih.gov This pro-apoptotic effect was also observed in KRAS wild-type colorectal cancer cells. nih.govnih.gov Furthermore, this compound can induce cell cycle arrest, specifically in the G2/M phase, which is consistent with its inhibition of Aurora B kinase, a key regulator of mitosis. medchemexpress.comnih.govnih.gov
This compound also demonstrates a significant ability to inhibit cancer cell migration. In studies involving t-FL, this compound treatment significantly reduced the migratory capacity of the cancer cells. nih.govnih.gov This effect extends to endothelial cells; the migration of Human Umbilical Vein Endothelial Cells (HUVECs), a critical process for angiogenesis, was considerably reduced following treatment with this compound. mdpi.com This inhibition of migration is a key component of its anti-angiogenic and anti-metastatic potential. mdpi.commdpi.com
In Vivo Anti-tumor Activity in Xenograft Models
The potent in vitro activity of this compound translates to significant in vivo efficacy in various human tumor xenograft models. Preclinical studies have demonstrated broad and potent anti-tumor activity, inducing remarkable regression or complete inhibition of tumor growth at well-tolerated oral doses. nih.govmedchemexpress.com This efficacy has been observed in models of colon, lung, liver, and stomach cancers. nih.gov
More detailed investigations have confirmed these findings in specific cancer types. In a xenograft model of transformed follicular lymphoma using DOHH2 cells, oral administration of this compound dramatically inhibited tumor development, resulting in a significant reduction in both the weight and volume of the tumors compared to the vehicle control group. nih.gov Similarly, in models of extranodal NK/T-cell lymphoma (NKTL), this compound effectively eliminated tumor growth. nih.gov
Notably, the selective activity of this compound was confirmed in vivo. In xenograft models using KRAS wild-type colorectal cancer cells (SW48), this compound treatment significantly inhibited tumor growth. nih.gov Conversely, it had little anti-tumor effect in models bearing KRAS mutant colorectal cancer cells (LoVo), highlighting its specific efficacy for KRAS wild-type tumors. nih.govnih.gov
A key mechanism of this compound's in vivo action is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. chipscreen.com This is achieved primarily through its potent inhibition of VEGFR kinases. mdpi.com Preclinical studies have shown that this compound treatment leads to a suppression of microvessel density within tumor tissues. nih.gov This anti-angiogenic effect was observed in an NKTL xenograft model. nih.gov By preventing vasculature formation in tumor tissues, this compound effectively disrupts the tumor microenvironment and restricts its growth and potential for metastasis. medchemexpress.comnih.govchipscreen.com
Comparative Preclinical Efficacy Analysis
This compound's design as a multi-target inhibitor offers a distinct advantage over single-target agents by simultaneously blocking three major pathways in tumorigenesis: angiogenesis (VEGFRs), cell division (Aurora B), and chronic inflammation (CSF-1R). nih.govchipscreen.com This triple-pathway mechanism allows for a comprehensive anti-tumor effect. chipscreen.combiospace.com
In preclinical animal studies, this compound has been reported to have outperformed other drugs with similar mechanisms in terms of its pharmacodynamic activity. chipscreen.combiospace.com While direct head-to-head preclinical data with specific inhibitors like sorafenib (B1663141) or bevacizumab is not extensively published, its unique combination of targets suggests a potential for greater efficacy. nih.govnih.gov For instance, the concomitant inhibition of Aurora kinase and CSF-1/CSF-1R signaling pathways may provide a better clinical efficacy compared to agents that solely target angiogenesis. nih.gov The ability to attack the tumor through multiple, complementary mechanisms—inhibiting cell proliferation, cutting off blood supply, and modulating the tumor microenvironment—positions this compound as a promising therapeutic agent with a robust preclinical profile. chipscreen.comprnasia.com
Mechanisms of Resistance to Chiauranib in Preclinical Settings
Intrinsic Resistance Mechanisms Identified in Preclinical Models
Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a therapeutic agent from the initial exposure. This can be attributed to a variety of pre-existing molecular characteristics within the tumor.
A critical intrinsic mechanism that can confer resistance to various anti-cancer agents in preclinical models is the oncogenic activation of the KRAS pathway coupled with the upregulation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). nih.govnih.gov This axis plays a central role in maintaining reactive oxygen species (ROS) homeostasis, which is crucial for cancer cell survival and proliferation. nih.gov
Oncogenic mutations in KRAS, frequently found in various cancers, are associated with chemoresistance and a poor prognosis. nih.govnih.gov These mutations lead to the constitutive activation of downstream signaling pathways that promote cell growth and survival. nih.gov A key consequence of this heightened metabolic and proliferative state is an increase in the production of intracellular ROS. nih.gov While high levels of ROS can be cytotoxic, cancer cells adapt by upregulating potent antioxidant systems to maintain redox balance. nih.gov
Nrf2 is a master regulator of the cellular antioxidant response. nih.gov Under normal conditions, Nrf2 is kept at low levels by its negative regulator, KEAP1, which targets it for degradation. mdpi.commdpi.com However, in the presence of oncogenic KRAS, Nrf2 expression and activity are significantly increased. nih.govnih.gov Preclinical studies have demonstrated that oncogenic KRAS can transcriptionally activate NRF2, leading to the expression of a suite of antioxidant and cytoprotective genes. nih.govresearchgate.net This enhanced antioxidant capacity allows cancer cells to neutralize the high levels of ROS produced as a byproduct of their rapid growth, thereby preventing oxidative stress-induced cell death and conferring resistance to therapies that rely on ROS-mediated cytotoxicity. nih.gov
| Component | Function in Resistance | Interaction |
|---|---|---|
| Oncogenic KRAS | Drives proliferation, increases ROS production, and upregulates Nrf2 transcription. nih.govnih.gov | Acts as an upstream activator of the Nrf2 pathway. nih.gov |
| Nrf2 (NFE2L2) | Master regulator of the antioxidant response; promotes expression of cytoprotective genes. nih.govmdpi.com | Activated by KRAS; its downstream targets neutralize ROS. nih.govresearchgate.net |
| KEAP1 | Negative regulator of Nrf2, targeting it for degradation in normal conditions. mdpi.commdpi.com | Its inhibitory function on Nrf2 is bypassed in the context of oncogenic KRAS signaling or inactivating mutations. mdpi.com |
| Reactive Oxygen Species (ROS) | Increased levels due to rapid cancer cell proliferation; can be cytotoxic. nih.gov | Effectively neutralized by the antioxidant proteins upregulated by Nrf2, thus promoting cell survival. nih.gov |
Adaptive and Acquired Resistance Pathways (General Theoretical Framework for Future Preclinical Research)
Beyond intrinsic resistance, cancer cells can develop resistance over time through adaptive or acquired mechanisms. Acquired resistance is the result of selection and adaptation processes that occur in response to therapy. researchgate.net Preclinical models are invaluable for studying these evolutionary dynamics. nih.govresearchgate.net
A general theoretical framework for investigating these pathways for Chiauranib (B612102) would involve several established preclinical methodologies:
Continuous Drug Exposure Models: Cancer cell lines initially sensitive to this compound can be cultured with gradually increasing concentrations of the drug over an extended period. nih.gov This process selects for cells that develop mechanisms to survive and proliferate despite the presence of the inhibitor. The resulting resistant cell lines can then be analyzed using multi-omics approaches (genomics, transcriptomics, proteomics) to identify the molecular changes responsible for the acquired resistance.
Pulsed Exposure Models: Intermittent exposure of cancer cells to high concentrations of this compound can model the evolution of resistance under treatment cycles. This may select for different resistance mechanisms compared to continuous exposure, such as the emergence of drug-tolerant persister cells that can survive treatment and repopulate the tumor.
In Vivo Xenograft Models: Patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) can be established in immunocompromised mice. researchgate.net Treating these tumor-bearing mice with this compound until the tumors initially regress and then recur allows for the study of acquired resistance in a more complex biological system. researchgate.net Analysis of the resistant tumors can reveal mechanisms that involve the tumor microenvironment.
These preclinical models can uncover a range of potential acquired resistance mechanisms, including secondary mutations in the drug targets (Aurora B, VEGFR2, CSF1R), activation of bypass signaling pathways that compensate for the inhibited targets, or changes in drug efflux pump expression. researchgate.netnih.gov
| Resistance Type | Definition | Preclinical Modeling Approach | Potential Mechanisms |
|---|---|---|---|
| Intrinsic | Resistance present prior to treatment. researchgate.net | Screening of diverse cancer cell line panels or PDX models for initial sensitivity. | Pre-existing mutations (e.g., KRAS), expression of drug efflux pumps, or inherent pathway redundancy. |
| Adaptive | Short-term, often reversible, changes that allow cells to tolerate the drug. | Short-term drug exposure followed by washout and analysis of cellular state. | Transcriptional reprogramming, activation of feedback loops, or entering a quiescent state. |
| Acquired | Stable, heritable changes that arise under selective pressure of the drug. researchgate.net | Long-term continuous or pulsed drug exposure in vitro or in vivo relapse models. nih.govresearchgate.net | Secondary mutations in drug targets, amplification of bypass pathway genes, or epigenetic modifications. |
Strategies to Overcome Resistance in Preclinical Models (General Theoretical Framework for Future Preclinical Research)
Understanding resistance mechanisms is the first step toward developing strategies to overcome them. Preclinical research provides the platform to test novel therapeutic approaches before they move to the clinical setting. A general theoretical framework for future preclinical research aimed at overcoming this compound resistance would focus on rational combination therapies.
Targeting Bypass Pathways: If preclinical models reveal that acquired resistance to this compound occurs through the upregulation of a specific compensatory signaling pathway (e.g., the PI3K/AKT pathway as seen in resistance to CSF1R inhibitors), a logical strategy would be to combine this compound with an inhibitor of that pathway. aacrjournals.org The efficacy of this combination can be tested in the resistant preclinical models to see if it restores sensitivity.
Inhibiting Downstream Effectors: Resistance can sometimes emerge through alterations downstream of this compound's direct targets. For example, if resistance to the Aurora B inhibition component emerges, it may be beneficial to combine this compound with agents that target other cell cycle checkpoints or induce apoptosis through different mechanisms.
Modulating the Tumor Microenvironment: Since this compound targets CSF1R and VEGFR, it already modulates the tumor microenvironment. However, resistance can arise from the recruitment of other immunosuppressive cell types. nih.gov Preclinical studies could explore combining this compound with other immunomodulatory agents, such as checkpoint inhibitors, to create a more robust anti-tumor immune response.
Targeting the KRAS-Nrf2 Axis: For tumors with intrinsic resistance driven by KRAS mutations, a preclinical strategy would involve combining this compound with inhibitors of the KRAS pathway (e.g., KRAS G12C inhibitors) or with agents that inhibit Nrf2. nih.gov This could potentially sensitize KRAS-mutant tumors to this compound's effects. nih.govnih.gov
| Theoretical Resistance Mechanism to this compound | Potential Preclinical Strategy to Overcome | Rationale |
|---|---|---|
| Upregulation of a parallel signaling pathway (e.g., PI3K/AKT) | Combine this compound with a PI3K or AKT inhibitor. | Dual blockade prevents the tumor cell from using a bypass route to escape the effects of this compound. aacrjournals.org |
| Secondary mutations in Aurora B | Combine this compound with an agent targeting a different phase of the cell cycle (e.g., a WEE1 inhibitor). | Creates synthetic lethality by targeting the cell cycle through two different mechanisms. |
| Intrinsic resistance via KRAS/Nrf2 pathway | Combine this compound with an Nrf2 inhibitor (e.g., Brusatol) or a direct KRAS inhibitor. | Abrogates the antioxidant defense of the cancer cell, potentially increasing its sensitivity to therapy. nih.govnih.gov |
| Increased drug efflux | Combine this compound with an inhibitor of ABC transporters. | Increases the intracellular concentration of this compound by preventing it from being pumped out of the cell. |
Preclinical Combination Strategies and Synergistic Effects with Chiauranib
Rationale for Multi-Modality Preclinical Approaches
The development of resistance to single-agent therapies is a significant challenge in cancer treatment. Multi-modality approaches, combining agents with different mechanisms of action, aim to target multiple pathways simultaneously, thereby increasing efficacy, reducing the likelihood of resistance development, and potentially allowing for lower doses of individual agents, which could mitigate toxicity. Chiauranib's ability to inhibit targets involved in angiogenesis, cell division, and immune modulation provides a strong basis for its use in combination strategies. cenmed.comchipscreen.comvulcanchem.combiospace.com By simultaneously impacting these crucial aspects of tumor biology, combinations with This compound (B612102) may lead to more robust and durable anti-tumor responses.
Combinatorial Regimens and Mechanistic Synergy in Preclinical Studies
Preclinical studies have investigated this compound in combination with various therapeutic agents, revealing synergistic effects through distinct mechanisms.
With L-Asparaginase (AIF-Dependent Apoptosis Enhancement in NKTL)
In preclinical studies focusing on NK/T-cell lymphoma (NKTL), this compound has demonstrated the ability to induce apoptosis through an AIF-dependent pathway, distinct from the traditional mitochondrial apoptosis pathway involving cytochrome c and caspases. patsnap.com This is particularly relevant in NKTL, where low expression of Bax can restrain cytochrome c release, limiting the effectiveness of therapies targeting the traditional pathway. patsnap.com L-Asparaginase, another agent used in NKTL, triggers apoptosis through a different mechanism involving the CD95 (Fas/Apo-1)-caspase 8-caspase 3 apoptotic pathway. patsnap.com The combination of this compound and L-Asparaginase has shown a synergistic effect in preclinical NKTL models, suggesting that simultaneously activating these distinct apoptotic pathways can enhance therapeutic outcomes. patsnap.com
With Immune Checkpoint Inhibitors (e.g., PD-1 Antibodies in Tumor-Bearing Mice)
This compound's inhibition of CSF1R can reduce the infiltration and expansion of immunosuppressive cells within the tumor microenvironment, thereby enhancing anti-tumor immune function. biospace.comnih.gov This provides a rationale for combining this compound with immune checkpoint inhibitors, such as PD-1 antibodies, which work by unleashing the body's immune response against cancer cells. labsolu.cascispace.comnih.gov Preclinical studies in tumor-bearing mice have shown that the combination of this compound and a PD-1 antibody significantly increases the tumor inhibition rate compared to either agent alone. google.com This synergistic anti-tumor activity is accompanied by good immunopotentiation, including significantly increased proportions of spleen CD4 and CD8 subsets. google.com
Data from a preclinical study in tumor-bearing mice evaluating this compound and PD-1 antibody combination:
| Treatment Group | Relative Tumor Inhibition Rate (%) |
| Solvent Control | 0 |
| This compound alone | 39 google.com |
| PD-1 antibody alone | 32 google.com |
| This compound + PD-1 antibody | 70 google.com |
With Histone Deacetylase (HDAC) Inhibitors (e.g., Chidamide for Cell Cycle Inhibition and Apoptosis)
Histone deacetylase (HDAC) inhibitors are a class of drugs that can modulate gene expression by affecting the acetylation status of histones and other proteins, influencing cell cycle progression, differentiation, and apoptosis. iiab.menewdrugapprovals.orgdovepress.com Chidamide is an orally available benzamide (B126) HDAC inhibitor that primarily inhibits Class I and Class IIb HDACs. iiab.menewdrugapprovals.orgwikipedia.org Preclinical data suggest that Chidamide can inhibit proliferation and induce apoptosis in various cancer cell types. dovepress.comresearchgate.netamegroups.org The combination of this compound with HDAC inhibitors like Chidamide has been explored to leverage their distinct mechanisms to enhance anti-tumor effects. While specific detailed preclinical data on the direct combination of this compound and Chidamide regarding cell cycle inhibition and apoptosis were not extensively detailed in the provided context, the rationale for such combinations exists based on their individual activities and ongoing clinical investigations. vulcanchem.com Preclinical studies with other HDAC inhibitors and combination partners have shown synergistic effects on cell proliferation, apoptosis, and cell cycle arrest. researchgate.netamegroups.org
With Chemotherapeutic Agents (e.g., Paclitaxel (B517696) for Reversing Resistance)
Chemotherapeutic agents like Paclitaxel are widely used in cancer treatment, primarily by interfering with microtubule function and inhibiting cell division. wikipedia.orgguidetopharmacology.orgmims.com However, the development of chemotherapy resistance remains a major challenge. scilit.come-century.us Preclinical studies have indicated that this compound may play a role in overcoming or enhancing sensitivity to certain chemotherapeutic agents. For instance, the reduction of Aurora B phosphorylation by this compound is suggested to be effective in reversing paclitaxel resistance in cancer cells. nih.gov This mechanistic insight provides a basis for combining this compound with Paclitaxel to improve therapeutic efficacy, particularly in resistant settings. Preclinical evaluation of this compound in combination with chemotherapy agents like Paclitaxel has shown enhanced treatment efficacy in various tumor models. chipscreen.comnih.gov
Preclinical Evaluation of Combination Efficacy
The preclinical evaluation of this compound in combination therapies has involved various in vitro and in vivo models to assess synergistic anti-tumor activity. These studies typically utilize cell viability assays, apoptosis detection methods, cell cycle analysis, and xenograft or syngeneic mouse models to evaluate the effects of combination treatments on tumor growth, proliferation, and survival. google.comresearchgate.netmdpi.complos.org The observed synergistic effects with agents like L-Asparaginase, PD-1 antibodies, and the mechanistic rationale for combinations with HDAC inhibitors and chemotherapeutics highlight the potential of this compound as a combination partner to improve therapeutic outcomes in various cancer types. patsnap.comnih.govgoogle.com Preclinical data demonstrating enhanced tumor inhibition rates and improved immune responses in combination settings support the further clinical investigation of this compound-based combination strategies. google.complos.org
Advanced Research Methodologies in Chiauranib Studies
In Vitro Cellular and Molecular Assays
In vitro studies are fundamental to understanding the direct effects of Chiauranib (B612102) on cancer cells and associated cellular processes. These assays provide insights into the compound's impact on cell viability, proliferation, apoptosis, cell cycle progression, migration, invasion, and the expression and phosphorylation of key proteins and genes.
Cell Viability and Proliferation Assays (e.g., CCK-8, EdU Staining)
Cell viability and proliferation assays are commonly used to assess the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines. The Cell Counting Kit-8 (CCK-8) assay measures cell viability based on the activity of dehydrogenases in metabolically active cells nih.gove-century.us. Studies using CCK-8 have shown that this compound can decrease the viability of certain cancer cell lines in a concentration- and time-dependent manner nih.gove-century.us. For instance, this compound treatment markedly decreased the cell viability of KRAS wild-type colorectal cancer cell lines such as SW48 and CaCO2, while having less effect on KRAS mutation cell lines like LoVo and HCT116 nih.gove-century.us. The half-maximal inhibitory concentration (IC50) values for this compound in SW48 and CaCO2 cells were determined to be 8.843 μM and 9.165 μM, respectively nih.gove-century.us.
EdU (5-ethynyl-2'-deoxyuridine) staining is another technique used to assess cell proliferation by detecting newly synthesized DNA nih.govresearchgate.netashpublications.org. EdU is incorporated into the DNA during active DNA synthesis, and its detection indicates proliferating cells nih.govresearchgate.netashpublications.org. Research utilizing EdU staining has demonstrated that this compound treatment can significantly inhibit the proliferation of various cancer cells, including colorectal cancer cells and transformed follicular lymphoma (t-FL) cell lines nih.govresearchgate.netashpublications.org.
Table 1: Effect of this compound on Cell Viability (CCK-8 Assay)
| Cell Line | KRAS Status | This compound Concentration | Incubation Time | Cell Viability (% of Control) | IC50 (μM) | Source |
| SW48 | Wild-type | Various | 48 hours | Decreased dose-dependently | 8.843 | nih.gove-century.us |
| CaCO2 | Wild-type | Various | 48 hours | Decreased dose-dependently | 9.165 | nih.gove-century.us |
| LoVo | Mutation | Various | 48 hours | Less effect | - | nih.gove-century.us |
| HCT116 | Mutation | Various | 48 hours | Less effect | - | nih.gove-century.us |
| DOHH2 | t-FL | Various | 24, 48, 72 hours | Decreased dose- and time-dependently | Varied | researchgate.netnih.gov |
| SU-DHL4 | t-FL | Various | 24, 48, 72 hours | Decreased dose- and time-dependently | Varied | researchgate.netnih.gov |
| RL | t-FL | Various | 24, 48, 72 hours | Decreased dose- and time-dependently | Varied | researchgate.netnih.gov |
| SC-1 | t-FL | Various | 24, 48, 72 hours | Decreased dose- and time-dependently | Varied | researchgate.netnih.gov |
| Karpas422 | t-FL | Various | 24, 48, 72 hours | Decreased dose- and time-dependently | Varied | researchgate.netnih.gov |
Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry, Propidium Iodide Staining)
Flow cytometry, often combined with Annexin V/Propidium Iodide (PI) double staining, is a key method for analyzing apoptosis and cell cycle distribution nih.gove-century.usresearchgate.netscispace.com. Annexin V binds to phosphatidylserine, which is externalized in early apoptotic cells, while PI stains the DNA of cells with compromised cell membranes (late apoptotic or necrotic cells) nih.gove-century.usresearchgate.netscispace.com. Studies have shown that this compound treatment increases the apoptosis rate in various cancer cell lines, including KRAS wild-type colorectal cancer cells and t-FL cells nih.gove-century.usresearchgate.netscispace.com. TUNEL staining, which detects DNA fragmentation characteristic of apoptosis, has also confirmed the pro-apoptotic effect of this compound nih.govresearchgate.net.
PI staining alone is used to analyze the cell cycle distribution by quantifying the DNA content of cells via flow cytometry researchgate.netnih.gov. Research indicates that this compound can induce cell cycle arrest, specifically in the G2/M phase, in cancer cells researchgate.netashpublications.orgnih.gov. This arrest prevents cells from dividing and contributes to the anti-proliferative effects of the compound researchgate.netashpublications.orgnih.gov.
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Assay Method | This compound Treatment | Key Findings | Source |
| CRC cells | Annexin V/PI Flow Cytometry | Dose-dependent | Increased apoptosis rate in KRAS wild-type cells | nih.gove-century.usscispace.com |
| CRC cells | TUNEL staining | 4 μM, 48 hours | Increased TUNEL staining intensity in KRAS wild-type cells | nih.gove-century.us |
| DOHH2 (t-FL) | Annexin V/PI Flow Cytometry | Various concentrations | Increased apoptosis rate dose- and time-dependently | researchgate.netnih.govmdpi.com |
| SU-DHL4 (t-FL) | Annexin V/PI Flow Cytometry | Various concentrations | Increased apoptosis rate dose- and time-dependently | researchgate.netnih.govmdpi.com |
| Karpas422 (t-FL) | Annexin V/PI Flow Cytometry | Various concentrations | Increased apoptosis rate dose- and time-dependently | researchgate.netnih.govmdpi.com |
| DOHH2 (t-FL) | TUNEL staining | 40 μM | Increased apoptotic cells | researchgate.netnih.govmdpi.com |
| SU-DHL4 (t-FL) | TUNEL staining | 40 μM | Increased apoptotic cells | researchgate.netnih.govmdpi.com |
| DOHH2 (t-FL) | PI Flow Cytometry | Various concentrations | Induced G2/M cell cycle arrest | researchgate.netnih.govnih.gov |
| SU-DHL4 (t-FL) | PI Flow Cytometry | Various concentrations | Induced G2/M cell cycle arrest | researchgate.netnih.govnih.gov |
| RL (t-FL) | PI Flow Cytometry | Various concentrations | Induced G2/M cell cycle arrest | researchgate.netnih.govnih.gov |
Cell Migration and Invasion Assays (e.g., Transwell, Wound Healing)
Cell migration and invasion are critical processes in cancer metastasis. Transwell assays utilize inserts with porous membranes to measure the ability of cells to migrate or invade through the pores, often towards a chemoattractant researchgate.netnih.govnih.gov. Wound healing assays, also known as scratch assays, involve creating a "wound" or gap in a confluent cell monolayer and observing the ability of cells to migrate into the scratched area over time researchgate.netashpublications.orgnih.govredalyc.orgnih.gov. Both assays have been employed to evaluate the effect of this compound on the migratory and invasive potential of cancer cells. Studies have demonstrated that this compound treatment can significantly inhibit the migration and invasion of various cancer cell types researchgate.netashpublications.orgnih.govnih.gov.
Table 3: Effect of this compound on Cell Migration and Invasion
| Cell Type | Assay Method | This compound Treatment | Key Findings | Source |
| t-FL cell lines | Transwell assay | Not specified | Significantly inhibited migration | researchgate.netnih.govnih.gov |
| HUVECs | Transwell assay | 5 μM | Inhibited migration | nih.gov |
| HUVECs | Wound healing | 5 μM | Inhibited migration | nih.gov |
| FL cell lines | Migration chamber assay | Not specified | Cell migration was slowed | ashpublications.org |
| FL cell lines | Scratch assay | Not specified | Cell migration was slowed | ashpublications.org |
Protein Expression and Phosphorylation Analysis (e.g., Western Blotting, Immunofluorescence)
Western blotting and immunofluorescence are essential techniques for analyzing protein expression levels and phosphorylation status, providing insights into the molecular pathways affected by this compound. Western blotting separates proteins by size and uses antibodies to detect specific proteins, allowing for the quantification of protein levels and phosphorylation researchgate.netnih.govresearchgate.netnih.govmdpi.compubcompare.aimedchemexpress.com. Immunofluorescence uses fluorescently labeled antibodies to visualize the location and expression of specific proteins within cells or tissues researchgate.netnih.govresearchgate.netnih.govmdpi.com.
Research using these methods has shown that this compound can modulate the expression and phosphorylation of proteins involved in various cellular processes, including proliferation, apoptosis, and signaling pathways researchgate.netnih.govresearchgate.netnih.govmdpi.commedchemexpress.com. For example, this compound has been shown to suppress the phosphorylation levels of proteins downstream of VEGFR2, such as p-RAF, p-MEK1/2, and p-ERK1/2, in a dose-dependent manner in t-FL cells nih.gov. It has also been observed to reduce the phosphorylation of STAT3 researchgate.netashpublications.orgnih.gov. In colorectal cancer cells, Western blotting has been used to analyze proteins related to the p53 signaling pathway after this compound treatment nih.gov. Immunofluorescence has been used to assess changes in the phosphorylation levels of VEGFR2 and STAT3 in cells treated with this compound researchgate.netnih.govmdpi.com.
Table 4: Effect of this compound on Protein Expression and Phosphorylation
| Protein/Pathway Targeted | Assay Method | This compound Treatment | Key Findings | Source |
| VEGFR2 downstream (p-RAF, p-MEK1/2, p-ERK1/2) | Western blotting | Dose-dependent | Markedly diminished phosphorylation levels in t-FL cells | nih.gov |
| STAT3 | Western blotting, Immunofluorescence | Various | Reduced phosphorylation levels | researchgate.netashpublications.orgnih.govmdpi.com |
| p53 signaling pathway | Western blotting | 4 μM, 48 hours | Analysis of related proteins in CRC cells | nih.gov |
| Aurora B | Not specified | Not specified | Inhibited phosphorylation, leading to increased p53 expression | nih.gove-century.us |
| p-H3 | Western blotting | 1.5 μM, 3 μM, 6 μM, 24 hours | Substantial reduction in Molt-4 cells in a concentration-dependent fashion | medchemexpress.com |
| VEGFR2 | Immunofluorescence | 40 μM, 24 hours | Alters phosphorylation levels in DOHH2 cells | researchgate.netnih.govmdpi.com |
Gene Expression Profiling
Gene expression profiling techniques, such as quantitative RT-PCR (qRT-PCR), are used to measure the mRNA levels of specific genes, providing insights into how this compound affects gene transcription nih.govnih.gov. By analyzing changes in gene expression, researchers can identify the molecular pathways and cellular processes that are influenced by this compound treatment. Studies have used qRT-PCR to examine the mRNA levels of genes downstream of STAT3 in cancer cells treated with this compound nih.gov. Gene expression profiling has also been utilized to investigate the correlation between differentially expressed genes (DEGs) and pathways like oxidative phosphorylation and the p53 signaling pathway in the context of this compound treatment nih.gov.
Table 5: Effect of this compound on Gene Expression
| Genes/Pathways Analyzed | Assay Method | This compound Treatment | Key Findings | Source |
| STAT3 downstream genes | qRT-PCR | 20 μM | Inhibited mRNA levels in DOHH2 and SU-DHL4 cells | nih.gov |
| Oxidative phosphorylation, p53 signaling pathway | Gene expression profiling | Not specified | DEGs positively correlated with these pathways in CRC cells treated with this compound | nih.gov |
| Nrf2 | Q-PCR | 4 μM, 48 hours | Analysis in LoVo cells | nih.gov |
| p53 | Q-PCR | 4 μM, 48 hours | Analysis in SW48 cells | nih.gov |
In Vivo Preclinical Animal Models
Preclinical animal models, particularly mouse xenograft models, are crucial for evaluating the in vivo efficacy of this compound and its effects on tumor growth, metastasis, and the tumor microenvironment researchgate.netnih.gove-century.usresearchgate.netashpublications.orgnih.govnih.govmedchemexpress.compatsnap.comsemanticscholar.org. In these models, human cancer cells are implanted into immunocompromised mice, allowing researchers to study tumor development and response to treatment in a living system that mimics aspects of human cancer.
Studies using mouse xenograft models have demonstrated that this compound treatment can significantly inhibit tumor growth in various cancer types, including colorectal cancer and transformed follicular lymphoma nih.gove-century.usresearchgate.netashpublications.orgnih.govnih.gov. For example, this compound treatment significantly inhibited the growth of SW48 xenograft tumors derived from KRAS wild-type colorectal cancer cells nih.gove-century.us. In t-FL xenograft models, this compound also showed a significant killing effect and inhibited tumor development researchgate.netashpublications.orgnih.govnih.gov.
In addition to measuring tumor size, in vivo studies often incorporate techniques such as immunohistochemistry to assess markers of proliferation (e.g., Ki67 staining), apoptosis (e.g., TUNEL staining), and angiogenesis (e.g., VEGFA staining) within the tumor tissue nih.gove-century.usashpublications.org. These analyses provide further evidence of this compound's mechanisms of action in a complex in vivo setting. Studies have shown that this compound treatment in xenograft models leads to inhibited cell proliferation and increased apoptosis in tumors nih.gove-century.us. Reduced angiogenesis, as indicated by decreased VEGFA staining, has also been observed in tumors from this compound-treated animals ashpublications.org.
Table 6: Preclinical In Vivo Studies with this compound
| Cancer Type | Animal Model | This compound Treatment | Key Findings | Source |
| Colorectal Cancer (KRAS WT) | Mouse Xenograft | Oral administration | Significantly inhibited tumor growth (e.g., SW48 xenografts) | nih.gove-century.uspatsnap.com |
| Transformed Follicular Lymphoma | Mouse Xenograft | Oral administration | Significant killing effect, inhibited tumor development | researchgate.netashpublications.orgnih.govnih.gov |
| Colorectal Cancer (KRAS WT) | Mouse Xenograft | Not specified | Inhibited cell proliferation (Ki67 staining), induced apoptosis (TUNEL staining) | nih.gove-century.us |
| Follicular Lymphoma | Mouse Xenograft | Not specified | Reduced angiogenesis (VEGFA staining) in tumors | ashpublications.org |
| Multiple Cancers | Human tumor xenograft | 0.5-40 mg/kg, oral | Remarkable regression or complete inhibition of tumor growth | medchemexpress.com |
Xenograft Models for Tumor Growth and Efficacy Assessment
Xenograft models, involving the transplantation of human cancer cells or tissues into immunocompromised mice, are a cornerstone of preclinical this compound research. These models allow for the in vivo evaluation of this compound's effects on tumor growth and provide insights into its efficacy in a living system. Studies have demonstrated that this compound treatment can induce remarkable regression or complete inhibition of tumor growth in several human tumor xenograft models at well-tolerated doses medchemexpress.com.
This compound has shown broad activity against human tumor xenograft models derived from various cancers, including colon, lung, liver, and stomach cancers nih.gov. In transformed follicular lymphoma (t-FL) xenograft models, this compound effectively inhibited tumor development without showing lethal toxicity nih.gov. The compound has also demonstrated significant efficacy and safety in colorectal cancer (CRC) xenograft models, particularly in those with KRAS wild-type tumors e-century.us. Preclinical mouse models of hepatocellular carcinoma, colorectal cancer, and non-Hodgkin lymphoma (NHL) have also shown efficacy with this compound researchgate.net.
The antitumor activity observed in these models is often linked to this compound's ability to inhibit key kinases involved in tumor angiogenesis, mitosis, and inflammation, such as VEGFR2, Aurora B, and CSF-1R cenmed.comnih.govnih.govresearchgate.netnih.gov. For instance, in t-FL models, this compound was found to suppress the phosphorylation level of VEGFR2, inhibiting the downstream MEK/ERK/STAT3 signaling cascade, which contributes to its anti-t-FL effect nih.govresearchgate.net.
Here is a summary of this compound's efficacy in various xenograft models based on the search results:
| Tumor Type | Xenograft Model Type (if specified) | Observed Efficacy | Key Mechanism (if specified) | Source(s) |
| Transformed Follicular Lymphoma (t-FL) | Xenograft (DOHH2 cells in NOD/SCID mice) | Effectively inhibited tumor development, induced apoptosis, cell cycle arrest, inhibited migration, lethal effects in vivo. | Inhibits VEGFR2/ERK/STAT3 signaling pathway by reducing VEGFR2 phosphorylation. | nih.govresearchgate.net |
| Colorectal Cancer (CRC) | SW48 Xenograft Models (KRAS wild-type) | Significantly inhibits growth, significant efficacy and safety. | Triggers ROS production through activating the p53 signaling pathway. | e-century.us |
| Non-small cell lung cancer, liver cancer, colorectal cancer, and lymphoma | Solid tumor xenograft models | Lethal effect on a variety of solid tumors. | Multi-target inhibition (VEGFRs, Aurora B, CSF-1R). | nih.govresearchgate.net |
| Hepatocellular Carcinoma | Preclinical mouse models | Shown efficacy. | Not specified in snippet. | researchgate.net |
| Non-Hodgkin Lymphoma (NHL) | Preclinical mouse models | Shown efficacy. | Multi-target inhibition (VEGFR/Aurora B/CSF-1R). | researchgate.net |
| Various Solid Tumors | Human tumor xenograft models | Broad activity, remarkable regression or complete inhibition of tumor growth. | Multi-target inhibition (VEGFRs, Aurora B, CSF-1R). | medchemexpress.comnih.govnih.gov |
Innovative Drug Discovery and Evaluation Platforms
Innovative platforms play a vital role in the discovery and evaluation of novel drug candidates like this compound. These platforms integrate various techniques to identify potential drug targets, screen compounds, and understand their mechanisms of action.
Chemical Genomics Screening
Chemical genomics screening is an integral part of the drug discovery process, particularly for identifying compounds with specific biological activities and understanding their interactions with cellular targets chipscreenusa.comchipscreen.com. Chipscreen Biosciences, the developer of this compound, utilizes a proprietary "Integrated Drug Discovery and Early Evaluation Platform Based on Chemical Genomics" chipscreenusa.comchipscreen.combiospace.com. This platform combines 'omics' techniques from modern molecular biology with clinical molecular pathology data, medicinal chemistry data, and an integrated data analysis system chipscreen.com. This approach enables the prediction and early evaluation of the potential molecular pharmacology and toxicology of new chemical entities, supporting the identification and optimization of lead compounds chipscreen.com.
This compound itself is a product of this chemical genomics-based drug discovery platform chipscreenusa.combiospace.com. This platform allows for the identification of compounds that simultaneously inhibit multiple targets, such as the angiogenesis-related kinases (VEGFRs, PDGFRα, c-Kit), the mitosis-related kinase Aurora B, and the chronic inflammation-related kinase CSF-1R, which are the known targets of this compound cenmed.comnih.govresearchgate.netnih.govresearchgate.net. The high selectivity and potency of this compound against these kinases, with IC50 values typically in the single-digit nanomolar range, were likely identified and validated through such screening methodologies nih.gov.
Target Validation and Biomarker Identification in Preclinical Research
Target validation and biomarker identification are critical steps in preclinical research to confirm that a drug candidate interacts with its intended targets and to identify potential indicators of treatment response or resistance crownbio.com. Preclinical biomarkers are measurable indicators used during early-stage drug development to evaluate a compound's pharmacokinetics, pharmacodynamics, and potential toxicity crownbio.com. They provide insights into how a drug candidate might behave in humans crownbio.com.
For this compound, preclinical studies have focused on validating its inhibitory effects on its stated targets, including VEGFR2, Aurora B, and CSF-1R cenmed.comnih.govnih.govresearchgate.netnih.gov. For example, research in t-FL cells confirmed that this compound suppresses the phosphorylation of VEGFR2 nih.gov. In silico modeling has also been used to study the interaction of this compound with targets like CSF1R researchgate.netinnovareacademics.inpatsnap.com.
Biomarker identification in preclinical research aims to find markers that can predict drug efficacy, identify potential toxicities, and provide mechanistic insights crownbio.com. While the provided search results mention the importance of biomarkers in the context of targeted therapies and patient selection withpower.comamegroups.org, specific predictive biomarkers for this compound treatment have been explored. For instance, studies in colorectal cancer xenograft models suggested that KRAS wild-type status might be a selective factor for this compound efficacy e-century.us. Additionally, research on Aurora B inhibitors, one of this compound's targets, has explored potential biomarkers like c-MYC and BCL-2 family proteins in small cell lung cancer amegroups.orgresearchgate.net. Preclinical studies using various models, including patient-derived organoids and PDX models, are utilized for biomarker discovery and validation crownbio.com.
Here is a summary of identified targets and potential biomarkers related to this compound based on the search results:
| Target/Biomarker | Type | Relevance to this compound | Source(s) |
| VEGFR1, VEGFR2, VEGFR3 | Angiogenesis-related kinases (Targets) | Inhibited by this compound. VEGFR2 inhibition is linked to anti-tumor effects in t-FL. | wikipedia.orgcenmed.comnih.govresearchgate.net |
| PDGFRα | Angiogenesis-related kinase (Target) | Inhibited by this compound. | wikipedia.orgcenmed.comnih.gov |
| c-Kit | Angiogenesis-related kinase (Target) | Inhibited by this compound. | wikipedia.orgcenmed.comnih.gov |
| Aurora B | Mitosis-related kinase (Target) | Inhibited by this compound. Targeting Aurora B is being explored for increasing chemotherapy sensitivity. | wikipedia.orgcenmed.comnih.govnih.gov |
| CSF-1R | Chronic inflammation-related kinase (Target) | Inhibited by this compound. Targeting CSF-1R may reduce immunosuppressive cells in the tumor microenvironment. | wikipedia.orgcenmed.comnih.govnih.gov |
| KRAS wild-type status | Potential Predictive Biomarker | Associated with selective inhibition of colorectal cancer cells by this compound in preclinical models. | e-century.us |
| p53 signaling pathway | Signaling Pathway | Activated by this compound in KRAS wild-type CRC cells, triggering ROS production and contributing to anti-tumor effect. | e-century.us |
| MEK/ERK/STAT3 signaling cascade | Signaling Pathway | Downstream of VEGFR2; inhibited by this compound in t-FL, contributing to anti-tumor effect. | nih.govresearchgate.net |
| ROS production | Cellular process | Triggered by this compound in KRAS wild-type CRC cells via p53 activation. | e-century.us |
| AIF-dependent apoptosis | Apoptosis Pathway | Activated by this compound in NKTL cells. | patsnap.com |
| c-MYC | Potential Predictive Biomarker | Explored in the context of Aurora kinase inhibition in SCLC. | amegroups.org |
| BCL-2 family proteins | Potential Therapeutic Biomarker | Explored in the context of Aurora kinase inhibition in SCLC. | researchgate.net |
Future Directions and Translational Research Avenues for Chiauranib
Elucidation of Additional Molecular Targets and Off-Target Effects in Preclinical Models
While Chiauranib (B612102) is known to target VEGFR1, VEGFR2, VEGFR3, PDGFRα, c-Kit, Aurora B, and CSF-1R nih.govresearchgate.net, future preclinical research aims to identify any additional molecular targets that may contribute to its antitumor activity or potential off-target effects. Comprehensive profiling using various preclinical models, including cell lines and patient-derived xenografts (PDXs), can help uncover a more complete spectrum of this compound's interactions within the complex cellular environment. Understanding these interactions is vital for predicting efficacy and potential resistance mechanisms. Preclinical biomarkers are measurable indicators used in laboratory and animal studies to evaluate drug safety, efficacy, and mechanisms before human trials begin. crownbio.com
Deeper Exploration of Signaling Network Perturbations
This compound's impact extends beyond direct kinase inhibition to perturb downstream signaling networks. Studies have shown its effect on pathways like VEGFR2/ERK/STAT3 in follicular lymphoma, leading to decreased cell proliferation, increased apoptosis, slowed migration, and decreased angiogenesis ashpublications.orgmdpi.comresearchgate.netnih.gov. Further preclinical research is needed to comprehensively map the signaling cascades affected by this compound in different cancer contexts. This includes investigating how this compound influences pathways related to cell cycle control, apoptosis induction (such as the AIF-dependent pathway observed in extranodal NK/T-cell lymphoma), and angiogenesis beyond the primary targeted kinases patsnap.com. Detailed analysis of these network perturbations using techniques like phosphoproteomics and transcriptomics in preclinical models will provide a more complete picture of this compound's mechanism of action and potential synergistic interactions.
Investigation of this compound in Emerging Preclinical Disease Models
Preclinical studies have demonstrated this compound's activity in various solid tumors and lymphomas, including colorectal cancer (specifically in KRAS wild-type cells), acute myeloid leukemia, and follicular lymphoma ashpublications.orgresearchgate.netpatsnap.come-century.usnih.govnih.gov. Future directions involve exploring its efficacy in a broader range of emerging preclinical disease models that better recapitulate the complexity of human cancers, such as patient-derived organoids and more sophisticated co-culture systems that include components of the tumor microenvironment. crownbio.com This expansion of preclinical models can help identify novel indications and patient populations likely to respond to this compound. For instance, its selective inhibition of KRAS wild-type colorectal cancer in preclinical models suggests a potential for precision medicine approaches based on genetic profiling. e-century.usnih.gov
Development of Novel Combination Therapies Based on Mechanistic Understanding
The multi-targeted nature of this compound suggests its potential for rational combination therapies. Preclinical studies are crucial for identifying synergistic combinations and understanding the underlying mechanisms of interaction. This compound's ability to inhibit tumor angiogenesis, cell mitosis, and modulate the tumor inflammatory microenvironment provides a strong rationale for combining it with other therapeutic modalities, such as immune checkpoint inhibitors google.com. Preclinical data exploring combinations, such as this compound with immune checkpoint inhibitors or chemotherapy agents, are essential to determine optimal drug ratios, dosing schedules, and the biological basis for synergy before moving to clinical trials. google.comvulcanchem.com
Identification of Predictive Preclinical Biomarkers for Response and Resistance
Identifying biomarkers that predict response or resistance to this compound in preclinical models is a critical future direction. Studies in colorectal cancer have suggested that KRAS wild-type status could be a potential biomarker for sensitivity to this compound. e-century.usnih.gov Further preclinical research is needed to validate this and identify other potential biomarkers, including genetic alterations, protein expression profiles, or specific signaling pathway activation patterns, that correlate with response or resistance across different cancer types. Leveraging preclinical models, such as cell lines with defined genetic backgrounds or PDX models, for biomarker discovery can help stratify patients for future clinical trials and optimize treatment strategies. crownbio.com
Role in Modulating Tumor Microenvironment and Immune Modulation in Preclinical Systems
This compound's inhibitory activity against CSF-1R suggests a role in modulating the tumor microenvironment, particularly by affecting tumor-associated macrophages (TAMs) and reducing the infiltration of immunosuppressive cells patsnap.comexplorationpub.comnih.govbiospace.com. Preclinical studies are actively investigating how this compound influences the tumor immune microenvironment, including its effects on immune cell populations, cytokine profiles, and the expression of immune checkpoint molecules. Understanding these interactions in preclinical systems is vital for developing effective combination strategies with immunotherapies and enhancing anti-tumor immune responses. google.combiospace.com Preclinical results show excellent in vitro and in vivo activity based on TAM depletion, TAM reprogramming, and inhibition of autocrine and paracrine signaling of supportive stromal cells within the tumor microenvironment. explorationpub.com
Compound Information
| Compound Name | PubChem CID |
| This compound | 57462710 |
Preclinical Data Highlights
| Cancer Type | Key Findings in Preclinical Models | Relevant Targets |
| Follicular Lymphoma | Inhibits cell proliferation, induces apoptosis, causes G2/M arrest, inhibits migration, reduces angiogenesis. ashpublications.orgresearchgate.netnih.gov | VEGFR2/ERK/STAT3 pathway ashpublications.orgmdpi.comresearchgate.netnih.gov |
| Colorectal Cancer | Selective inhibition of KRAS wild-type cells; induces apoptosis and inhibits proliferation via ROS production and p53 activation. e-century.usnih.gov | p53 signaling pathway, potentially Nrf2 in resistant cells. e-century.usnih.gov |
| Extranodal NK/T-cell Lymphoma | Induces apoptosis via an AIF-dependent pathway. patsnap.com | AIF-dependent pathway patsnap.com |
| Acute Myeloid Leukemia | Inhibits cell growth via inhibiting VEGFR2 signaling. e-century.us | VEGFR2 signaling e-century.us |
| Various Solid Tumors | Broad activity observed in xenograft models (colon, lung, liver, stomach). nih.govresearchgate.net | VEGFRs, PDGFRα, c-Kit, Aurora B, CSF-1R nih.govresearchgate.net |
Q & A
Q. What are the primary molecular targets and mechanisms of action of Chiauranib in preclinical models?
this compound inhibits angiogenesis, mitosis, and chronic inflammation by targeting VEGFR2, ERK1/2, and STAT3 signaling pathways. Preclinical studies demonstrate dose-dependent suppression of p-VEGFR2, p-ERK, and p-STAT3 in transformed follicular lymphoma cells, validated via Western blot and immunofluorescence (e.g., 35 μM this compound reduced p-STAT3 by ~70% in RL cells) . Methodologically, researchers should prioritize orthogonal validation (e.g., siRNA knockdown of targets alongside pharmacological inhibition) to confirm pathway specificity.
Q. What pharmacokinetic (PK) parameters characterize this compound in phase I trials, and how do they inform dosing regimens?
Phase I data show dose-proportional increases in Cmax and AUC0-24h. For example, 65 mg dosing yielded a Cmax of 1275 ng/mL on Day 1, increasing to 2238 ng/mL by Day 28, suggesting potential accumulation . Researchers should calculate clearance rates (CL/F) and half-life (t½) using non-compartmental analysis (NCA) to model steady-state exposure.
Advanced Research Questions
Q. How can researchers optimize dose selection for this compound in combination therapies?
Dose optimization requires integrating PK/PD modeling with toxicity profiles. For instance, phase Ib/II trials (CAR105) used adaptive designs to identify the maximum tolerated dose (MTD) of 50 mg when combined with chemotherapy, balancing efficacy (ORR: 28.6%) and grade 3/4 adverse events (e.g., neutropenia) . Methodologically, employ Bayesian hierarchical models to correlate exposure metrics (AUC, Ctrough) with biomarkers (e.g., circulating VEGF levels).
Q. How should researchers address contradictions in this compound’s PK data, such as AUC0-24h discrepancies between Day 1 and Day 28?
In phase I, AUC0-24h on Day 1 exceeded AUC0-144h at higher doses (35–65 mg), but this trend reversed at lower doses by Day 28 . To resolve this, conduct population PK analyses to assess covariates (e.g., enzyme induction, protein binding) and validate sampling timepoints. Use bootstrapping to quantify inter-individual variability and identify outlier responses.
Q. What experimental strategies validate this compound’s preclinical efficacy in vivo and in vitro?
Preclinical validation requires:
- In vitro : Dose-response assays (IC50 determination) across multiple cell lines (e.g., DOHH2, RL) with controls for off-target effects (e.g., kinase profiling panels) .
- In vivo : Xenograft models with longitudinal imaging to quantify tumor regression. Include sham-treated controls and measure downstream biomarkers (e.g., p-STAT3 immunohistochemistry). Ensure reproducibility by adhering to ARRIVE guidelines for animal studies and depositing raw data in public repositories .
Q. How can researchers identify predictive biomarkers for this compound response in clinical trials?
Phase III trials in small-cell lung cancer (SCLC) explored biomarkers via next-generation sequencing (NGS) of tumor biopsies and ctDNA analysis. Prioritize candidate biomarkers (e.g., VEGFR2 amplification, STAT3 mutations) using LASSO regression to correlate genomic alterations with progression-free survival (PFS) . Validate findings in independent cohorts using multiplex IHC or digital droplet PCR.
Q. What methodologies assess this compound’s off-target effects in kinase inhibition studies?
Use high-throughput kinase profiling (e.g., Eurofins KinaseProfiler™) at 1 μM this compound to identify off-target hits (e.g., >50% inhibition of non-VEGFR kinases). Cross-validate with CRISPR-Cas9 knockout models of suspected off-target kinases. For functional validation, perform rescue experiments (e.g., overexpression of kinase mutants resistant to this compound) .
Q. How should researchers design experiments to evaluate this compound’s synergy with immune checkpoint inhibitors?
Employ syngeneic mouse models with immunocompetent hosts to assess combination efficacy. Measure tumor-infiltrating lymphocytes (TILs) via flow cytometry and cytokine profiling (e.g., IFN-γ, IL-2). Use the Chou-Talalay combination index (CI) to quantify synergy (CI <1 indicates synergy) and correlate with changes in PD-L1 expression .
Methodological Guidelines
- Data Reproducibility : Provide detailed experimental protocols (e.g., antibody catalog numbers, cell line authentication) in supplementary materials per Beilstein Journal guidelines .
- Statistical Rigor : Pre-specify endpoints and analysis plans (e.g., log-rank tests for survival data, Benjamini-Hochberg correction for multi-omic biomarkers) .
- Ethical Compliance : Obtain IRB approval for clinical data reuse and ensure animal studies follow AAALAC standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
